(5-(Benzyloxy)pyridin-3-yl)boronic acid
Overview
Description
(5-(Benzyloxy)pyridin-3-yl)boronic acid is an organic compound with the molecular formula C12H12BNO3 It is a boronic acid derivative that features a pyridine ring substituted with a benzyloxy group at the 5-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyridine derivative. This can be achieved through various methods, including the reaction of pyridine with benzyl alcohol under suitable conditions to introduce the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzyloxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Functionalized Pyridines: Formed through substitution reactions involving the benzyloxy group.
Scientific Research Applications
(5-(Benzyloxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for various enzymes and receptors.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the benzyloxy group.
5-Bromopyridine-3-boronic Acid: Similar structure but has a bromine atom instead of the benzyloxy group.
4-Pyridinylboronic Acid: Similar structure but the boronic acid group is at the 4-position instead of the 3-position.
Uniqueness
(5-(Benzyloxy)pyridin-3-yl)boronic acid is unique due to the presence of both the benzyloxy and boronic acid groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with enhanced properties .
Properties
IUPAC Name |
(5-phenylmethoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYPUBWQHKLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694488 | |
Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190423-61-0 | |
Record name | [5-(Benzyloxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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